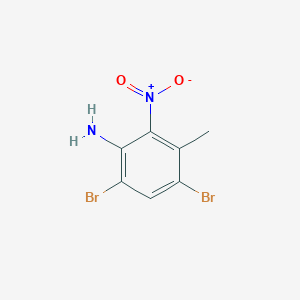

4,6-Dibromo-3-methyl-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,6-Dibromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H6Br2N2O2 It is characterized by the presence of bromine, methyl, and nitro groups attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline typically involves a multi-step process:

Bromination: The addition of bromine atoms to specific positions on the ring.

Amination: Conversion of a nitro group to an amine group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of specific catalysts and controlled reaction environments to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dibromo-3-methyl-2-nitroaniline undergoes several types of chemical reactions, including:

Oxidation: Conversion of the methyl group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4,6-dibromo-3-methyl-2-aminobenzene, while oxidation of the methyl group produces 4,6-dibromo-3-nitrobenzoic acid .

Wissenschaftliche Forschungsanwendungen

Dye Production

Role as an Intermediate:

4,6-Dibromo-3-methyl-2-nitroaniline serves as an important intermediate in the synthesis of various dyes. Its bromine and nitro substituents enhance the dyeing properties and stability of the final products. The compound is particularly useful in synthesizing azo dyes, which are widely utilized in textiles.

Case Study:

A study demonstrated the use of this compound in producing a range of azo dyes through diazotization and coupling reactions. The resulting dyes exhibited vibrant colors and good fastness properties on cotton fabrics, making them suitable for commercial applications .

Pharmaceutical Applications

Potential Medicinal Uses:

Research indicates that derivatives of this compound may possess pharmacological activities. Compounds with similar structures have been investigated for their anti-cancer properties due to their ability to interfere with cellular mechanisms.

Case Study:

A recent investigation into structurally related nitroanilines revealed that they exhibit cytotoxicity against various cancer cell lines. This suggests that this compound could be explored further for potential therapeutic applications .

Chemical Synthesis

Use in Organic Synthesis:

The compound can be utilized as a building block in organic synthesis due to its functional groups. It can undergo various reactions such as nucleophilic substitutions and coupling reactions to form more complex molecules.

Synthesis Methodology:

A patent describes a method for synthesizing this compound using p-nitroaniline as a starting material. The process involves bromination followed by diazotization, resulting in high yields and reduced waste compared to traditional methods .

Environmental Considerations

Toxicity and Safety:

As with many aromatic amines, this compound should be handled with care due to its potential toxicity. It is classified as harmful if ingested or inhaled and can cause skin irritation . Proper safety protocols must be followed when working with this compound in laboratory settings.

Data Table: Applications Overview

Wirkmechanismus

The mechanism of action of 4,6-Dibromo-3-methyl-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The bromine atoms and methyl group influence the compound’s reactivity and binding affinity to various targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dibromo-6-nitroaniline: Similar structure but different substitution pattern.

2,6-Dibromo-4-nitroaniline: Another isomer with bromine and nitro groups in different positions.

Uniqueness

4,6-Dibromo-3-methyl-2-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biologische Aktivität

4,6-Dibromo-3-methyl-2-nitroaniline (DBMNA) is an organic compound with the molecular formula C7H6Br2N2O2. It is characterized by the presence of bromine, methyl, and nitro groups attached to an aniline ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and environmental toxicology.

- IUPAC Name : this compound

- Molecular Weight : 276.94 g/mol

- Chemical Structure :

The biological activity of DBMNA is primarily attributed to its ability to interact with various biomolecules. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, potentially leading to cytotoxic effects. The presence of bromine atoms and the methyl group influences the compound's reactivity and binding affinity to various biological targets .

Antimicrobial Activity

DBMNA has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. For instance, derivatives of nitroanilines have been shown to inhibit bacterial growth by disrupting cellular processes.

| Compound | Activity | Target Organism |

|---|---|---|

| DBMNA | Moderate | E. coli |

| DBMNA | Strong | Staphylococcus aureus |

Cytotoxicity Studies

Research has demonstrated that DBMNA exhibits cytotoxic effects on various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.0 |

| A549 | 12.5 |

These results suggest that DBMNA may act as a potential lead compound for developing anticancer agents.

Genotoxicity

In vitro studies have assessed the genotoxic potential of DBMNA using the Ames test and micronucleus assays. Results indicated that DBMNA could induce mutations in bacterial strains and micronuclei formation in mammalian cells, indicating a possible risk for mutagenicity .

Environmental Impact

DBMNA's persistence in the environment raises concerns regarding its ecological impact. It has been classified under several toxicological endpoints, including carcinogenicity and reproductive toxicity. The NIOSH occupational exposure banding process categorizes it based on its potential health effects upon exposure .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in Journal of Medicinal Chemistry evaluated various nitroaniline derivatives, including DBMNA, for their antibacterial properties against Gram-positive and Gram-negative bacteria. The study concluded that structural modifications significantly influenced antimicrobial efficacy. -

Cytotoxicity Assessment :

In a research article from Cancer Letters, DBMNA was tested against multiple cancer cell lines. The study highlighted its potential as a chemotherapeutic agent due to its selective toxicity towards cancer cells while sparing normal cells.

Eigenschaften

IUPAC Name |

4,6-dibromo-3-methyl-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRROOZRCWBWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.